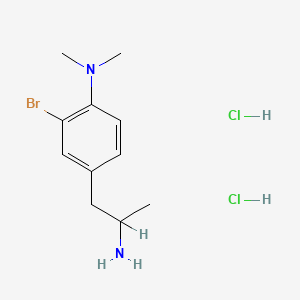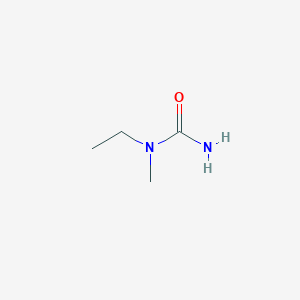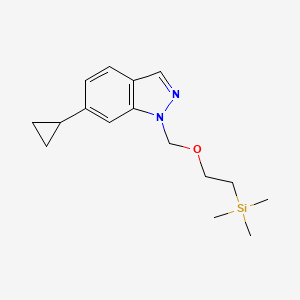
2-Methyl-3-(prop-2-ynyloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-3-(prop-2-ynyloxy)pyridine is an organic compound characterized by a pyridine ring substituted with a methyl group at the 2-position and a prop-2-yn-1-yloxy group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(prop-2-ynyloxy)pyridine typically involves the alkylation of 2-methyl-3-hydroxypyridine with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction conditions include heating the mixture to a temperature of around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(prop-2-ynyloxy)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, particularly at the 2-position, leading to the formation of various substituted pyridines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Sodium hydride in DMF at elevated temperatures.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Substituted pyridines with various functional groups.
Scientific Research Applications
2-Methyl-3-(prop-2-ynyloxy)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmacophore in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(prop-2-ynyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the prop-2-yn-1-yloxy group allows for unique interactions with biological macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(prop-2-yn-1-ylamino)benzoate: Similar in structure due to the presence of the prop-2-yn-1-yl group.
N-(prop-2-yn-1-yl)pyridin-2-amines: Shares the prop-2-yn-1-yl moiety and pyridine ring.
Propargyl derivatives: Compounds containing the propargyl group, such as propargyl alcohol and propargyl bromide.
Uniqueness
2-Methyl-3-(prop-2-ynyloxy)pyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
69022-72-6 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
2-methyl-3-prop-2-ynoxypyridine |
InChI |
InChI=1S/C9H9NO/c1-3-7-11-9-5-4-6-10-8(9)2/h1,4-6H,7H2,2H3 |
InChI Key |
DPOQEVKDXHAFPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=N1)OCC#C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-bromo-2-methyl-6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B8292098.png)
![4-(3-Bromoimidazo[1,2-b]pyridazin-6-ylamino)butan-1-ol](/img/structure/B8292100.png)


![N-[(but-3-en-1-yloxy)carbonyl]-L-norleucine](/img/structure/B8292107.png)







